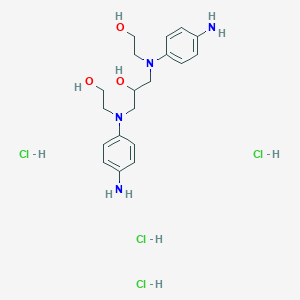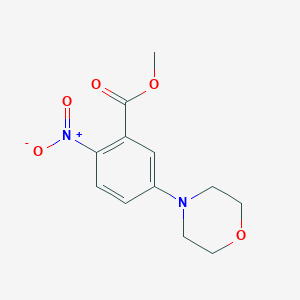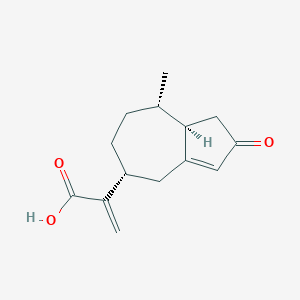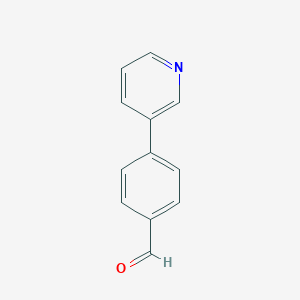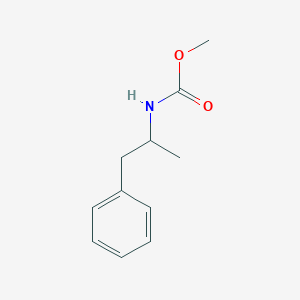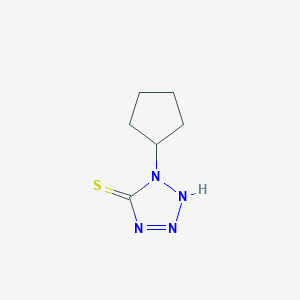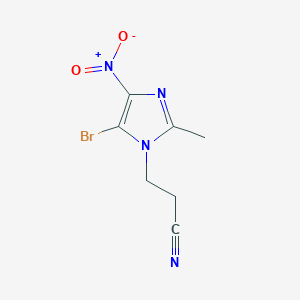
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O4. It has a molecular weight of 314.76 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
“(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The boiling point of the compound is not specified .Aplicaciones Científicas De Investigación
Pharmacological Tool in Neuroscience Research
The compound has been identified as a useful pharmacological research tool due to its selectivity for metabotropic glutamate receptors (mGluRs). It exhibits good selectivity for mGluR6, which makes it valuable for studies in neuroscience and receptor biology (Tueckmantel et al., 1997).
Neuroprotection Studies
In studies related to neuroprotection, the derivative 2R,4R-APDC, closely related to (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, has been shown to protect neurons against excitotoxic degeneration. This finding encourages further research into potent, selective, and active mGlu2/3 receptor agonists for potential neuroprotective drugs (Battaglia et al., 1998).
Synthetic Chemistry and Catalysis
The compound and its derivatives play a crucial role in synthetic chemistry. They are used in asymmetric synthesis of vicinal diamine derivatives, which are important in the production of biologically active molecules and peptidomimetics (Yoon et al., 2010).
Application in Asymmetric Synthesis
It also serves as a building block in the asymmetric synthesis of aminopyrrolidines. This synthesis is essential for the development of various pharmaceutical compounds and demonstrates the compound's versatility in organic chemistry (Davies et al., 2007).
Catalytic Chemistry
The compound is also involved in catalytic chemistry, such as in the intramolecular hydroamination of unactivated olefins. This demonstrates its utility in the field of catalysis and organic transformations (Bender & Widenhoefer, 2005).
Large-Scale Synthesis and Medicinal Chemistry
Its analogs have been synthesized on a large scale from L-aspartic acid, illustrating its relevance in the field of medicinal chemistry and large-scale drug synthesis (Yoshida et al., 1996).
Microwave-Assisted Synthesis and Antimicrobial Activity
Recent studies have developed microwave-assisted synthesis of derivatives of this compound, demonstrating its potential in antimicrobial applications (Sreekanth & Jha, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLRSJJKBDFSMT-FXMYHANSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


